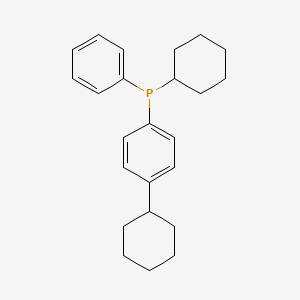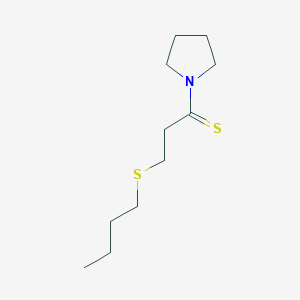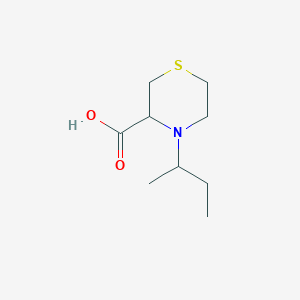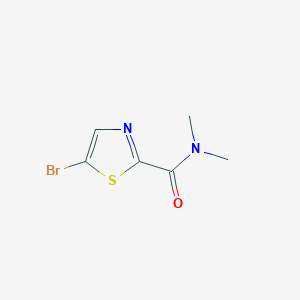
5-Bromo-thiazole-2-carboxylic acid dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-thiazole-2-carboxylic acid dimethylamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a dimethylamide group at the 2nd position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 5-Bromo-thiazole-2-carboxylic acid dimethylamide can be achieved through several synthetic routes. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This process results in the selective bromination at the 5th position of the thiazole ring. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-thiazole-2-carboxylic acid dimethylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove them.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. These reactions often involve palladium-catalyzed cross-coupling with aryl or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-thiazole derivative .
Wissenschaftliche Forschungsanwendungen
5-Bromo-thiazole-2-carboxylic acid dimethylamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Biology: The compound is used in biological studies to understand the role of thiazole derivatives in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.
Materials Science: Thiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Wirkmechanismus
The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-thiazole-2-carboxylic acid dimethylamide can be compared with other thiazole derivatives, such as:
5-Bromo-1,3-thiazole: This compound lacks the carboxylic acid dimethylamide group and has different chemical properties and applications.
2-Amino-5-bromothiazole: This derivative has an amino group instead of a carboxylic acid dimethylamide group, leading to different reactivity and biological activities.
4-Methyl-5-bromothiazole: The presence of a methyl group at the 4th position alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1414958-22-7 |
|---|---|
Molekularformel |
C6H7BrN2OS |
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
5-bromo-N,N-dimethyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-9(2)6(10)5-8-3-4(7)11-5/h3H,1-2H3 |
InChI-Schlüssel |
OCLMFOBJCJXZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



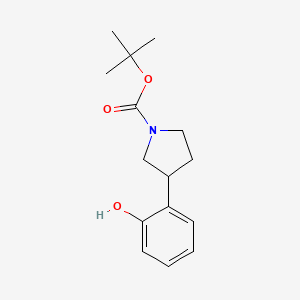
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
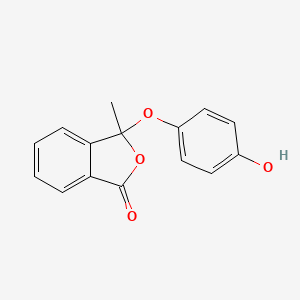
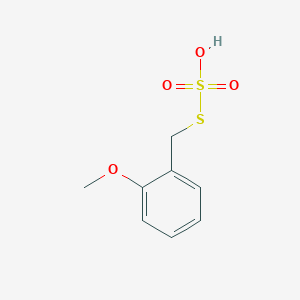

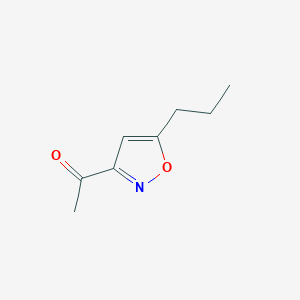
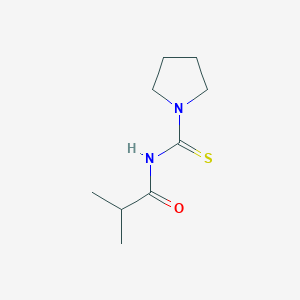
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
